molecular formula C8H13NO B2750324 4,4-Dimethyl-3-oxohexanenitrile CAS No. 876299-62-6

4,4-Dimethyl-3-oxohexanenitrile

Cat. No.: B2750324
CAS No.: 876299-62-6
M. Wt: 139.198
InChI Key: FCKUFAMJTSMJSW-UHFFFAOYSA-N
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Description

Contextualization within Beta-Keto Nitrile Chemistry

Beta-keto nitriles are a significant class of organic compounds characterized by a ketone functional group at the beta-position relative to a nitrile group. This unique structural arrangement imparts a versatile reactivity profile, making them valuable building blocks in organic synthesis. The presence of the electron-withdrawing ketone and nitrile groups increases the acidity of the alpha-protons (the hydrogens on the carbon between the two functional groups), facilitating the formation of a stabilized enolate anion. This anion can then act as a nucleophile in a variety of chemical transformations.

These compounds are recognized as useful synthetic intermediates in organic chemistry. thieme-connect.com For instance, they can be converted into optically active β-hydroxynitriles through the enantioselective reduction of the carbonyl group. thieme-connect.com

Significance of 4,4-Dimethyl-3-oxohexanenitrile as a Synthetic Intermediate

This compound, with the chemical formula C₈H₁₃NO, is a specific example of a beta-keto nitrile. Its structure features a hexanenitrile (B147006) backbone with a ketone at the 3-position and two methyl groups at the 4-position. This substitution pattern, particularly the quaternary carbon at the alpha-position to the ketone, can influence its reactivity and the stereochemical outcome of reactions.

Beta-keto nitriles are important intermediates in the preparation of active ingredients for pharmaceuticals and agrochemicals. google.com Their utility stems from their ability to participate in a wide array of chemical reactions. They are precursors for the synthesis of various heterocyclic compounds such as pyrazoles, pyrimidines, quinolines, and thiophenes, which are frequently found in biologically active compounds. thieme-connect.comrsc.org For example, 5-amino pyrazoles can be prepared by heating β-ketonitriles with hydrazine (B178648). rsc.org

Historical Development and Current Research Landscape of Related Structures

The synthesis and application of beta-keto nitriles have been a subject of interest for many decades. thieme-connect.comthieme-connect.com Early methods for their preparation often involved the acylation of alkyl nitrile anions with esters, a reaction that has been refined over the years using various bases like sodium alkoxides and sodium amide. thieme-connect.comnih.gov

Modern synthetic chemistry has seen the development of more efficient and environmentally benign methods for synthesizing beta-keto nitriles. thieme-connect.comthieme-connect.com Recent advancements include transition-metal-catalyzed carbonylative coupling reactions and N-heterocyclic carbene (NHC)-catalyzed radical coupling of aldehydes and azobis(isobutyronitrile). thieme-connect.comacs.org Current research often focuses on expanding the substrate scope and developing enantioselective versions of these synthetic routes. thieme-connect.com A significant area of ongoing research is the use of beta-keto nitriles in cascade, domino, and sequential reactions to construct complex molecular architectures, such as spirocycles and fused heterocycles, from simple starting materials. rsc.orgresearchgate.net

Scope and Objectives of Research on this compound

While extensive research focusing solely on this compound is not widely documented in publicly available literature, its inclusion in chemical supplier catalogs suggests its utility in specific synthetic applications. Research involving this and related beta-keto nitriles generally aims to:

Develop novel and efficient synthetic methodologies for the preparation of complex organic molecules.

Explore the reactivity of sterically hindered beta-keto nitriles in various chemical transformations.

Synthesize libraries of compounds for screening for potential biological activity, given that beta-keto nitriles are precursors to many important pharmacophores. rsc.org

Investigate the influence of substitution patterns on the chemical and physical properties of beta-keto nitriles.

The study of compounds like this compound contributes to the broader understanding of the chemistry of beta-keto nitriles and expands the toolbox available to synthetic organic chemists.

Data Tables

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 876299-62-6 fluorochem.co.uk
Molecular Formula C₈H₁₃NO fluorochem.co.uk
Molecular Weight 139.198 g/mol fluorochem.co.uk
IUPAC Name This compound fluorochem.co.uk
Canonical SMILES CCC(C)(C)C(=O)CC#N fluorochem.co.uk
InChI Key FCKUFAMJTSMJSW-UHFFFAOYSA-N fluorochem.co.uk

Note: Experimental physical properties such as boiling point and density are not consistently reported across public sources for this specific compound.

Properties

IUPAC Name

4,4-dimethyl-3-oxohexanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-4-8(2,3)7(10)5-6-9/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKUFAMJTSMJSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876299-62-6
Record name 4,4-dimethyl-3-oxohexanenitrile
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Advanced Synthetic Methodologies for 4,4 Dimethyl 3 Oxohexanenitrile

Strategic Approaches to Beta-Keto Nitrile Formation

The formation of beta-keto nitriles like 4,4-Dimethyl-3-oxohexanenitrile relies on fundamental carbon-carbon bond-forming reactions. The strategic placement of the ketone and nitrile functionalities requires careful selection of precursors and reaction pathways.

Michael Addition-Based Pathways to Hexanenitrile (B147006) Scaffolds

The Michael addition, or conjugate addition, is a cornerstone for forming 1,5-dicarbonyl compounds and related structures, including beta-keto nitriles. masterorganicchemistry.com This reaction involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). masterorganicchemistry.comyoutube.com For the synthesis of a hexanenitrile scaffold, this typically involves the reaction of a ketone enolate with an unsaturated nitrile.

A patented process for preparing 5-oxohexane nitriles exemplifies this approach, reacting a methyl ketone with an α,β-unsaturated nitrile in the presence of a strong base catalyst. google.com Specifically, to minimize the formation of undesired isomers, the process uses a methyl ketone with an electron-donating group and a substituted α,β-unsaturated nitrile. google.com The reaction of butanone with methacrylonitrile, catalyzed by an alkali metal hydroxide, is used to produce the closely related isomer 2,4-dimethyl-5-oxohexane nitrile. google.com This highlights a viable pathway where a suitably substituted ketone and unsaturated nitrile could be employed to synthesize this compound. The Michael addition of carbanions to the double bond of α,β-unsaturated nitriles is a preferred method for creating C-C bonds. sctunisie.org

Table 1: Michael Addition Approach for Oxohexane Nitriles
Reactant A (Ketone)Reactant B (Unsaturated Nitrile)CatalystProduct TypeReference
Methyl Ketone (e.g., Butanone)α,β-Unsaturated Nitrile (e.g., Methacrylonitrile)Strong Base (e.g., Alkali Metal Hydroxide)5-Oxohexane Nitrile google.com
Enolatesα,β-Unsaturated NitrileBaseBeta-Keto Nitrile masterorganicchemistry.com

Claisen Condensation and Related Acylation Reactions

The Claisen condensation is a powerful reaction for forming β-keto esters from two ester molecules. masterorganicchemistry.comwikipedia.org A key variation, the "crossed" Claisen condensation, allows for the reaction between an ester and a different carbonyl compound, including a nitrile. allen.inorganic-chemistry.orgblogspot.com When a nitrile is used as the nucleophilic partner (the donor), the product is a β-ketonitrile. organic-chemistry.orgblogspot.com

To synthesize this compound via this route, one could envision the acylation of a nitrile-containing precursor. For instance, the enolate of a suitable nitrile could be reacted with an ester that provides the acyl group. The reaction is driven by the formation of a stable, resonance-stabilized enolate anion of the resulting β-keto nitrile. allen.in The choice of base is critical; strong, non-nucleophilic bases like sodium amide or sodium hydride are often used to increase yields by effectively generating the necessary enolate ion. allen.inorganic-chemistry.org

Table 2: Claisen-Type Condensation for Beta-Keto Nitrile Synthesis
Nucleophilic DonorAcylating Agent (Electrophile)Key IntermediateProductReference
Nitrile with α-hydrogensEster (non-enolizable preferred for crossed)Nitrile-stabilized carbanion (enolate equivalent)β-Ketonitrile organic-chemistry.orgblogspot.com
Ketone with α-hydrogensCyanoformate or CyanogenKetone enolateβ-KetonitrileN/A

Alkylation and Acylation of Cyano-Containing Precursors

This strategy involves starting with a simpler molecule containing the nitrile group and building the carbon skeleton through alkylation or acylation reactions. A common precursor for such syntheses is acetonitrile (B52724), which can be deprotonated at the α-carbon to form a nucleophile.

One potential pathway to this compound would involve the acylation of a nitrile. For example, a Grignard reagent derived from an appropriate alkyl cyanide could be acylated with an ester or acid chloride. Alternatively, a process known as decarboxylative cyanomethylation can produce γ-ketonitriles by reacting α,β-unsaturated carboxylic acids with alkyl nitriles. researchgate.net Research has also demonstrated the alkylation of indolylacetonitrile with reagents like ethyl bromoacetate, showcasing the principle of building complexity onto a nitrile-containing scaffold. nih.govbeilstein-journals.org

Modern Reaction Engineering for this compound Synthesis

Advances in reaction engineering offer significant improvements in the synthesis of fine chemicals, including enhanced safety, efficiency, and scalability.

Continuous Flow Synthesis in Microreactor Systems

Continuous flow chemistry, particularly in microreactor systems, presents a modern alternative to traditional batch processing for nitrile synthesis. rsc.org This technology offers superior control over reaction parameters such as temperature and pressure, leading to higher yields, improved safety, and easier scalability. rhhz.net

Several methods for nitrile synthesis have been adapted to flow systems:

From Carboxylic Acids : A catalyst-free, high-temperature (350 °C) and high-pressure (65 bar) flow protocol can directly convert carboxylic acids to nitriles using acetonitrile as both a reagent and solvent. acs.orguq.edu.au

From Aldehydes : The Schmidt reaction, which converts aldehydes to nitriles using an azide (B81097) source, has been successfully implemented in a continuous-flow microreactor, offering good to excellent yields under mild conditions and with improved safety profiles. rhhz.netresearchgate.net

Cyanide-Free Methods : A flow process using p-tosylmethyl isocyanide (TosMIC) provides a cyanide-free route to convert ketones into nitriles, demonstrating fast reaction times and scalability. rsc.org

These flow methodologies could be adapted for the final steps or for the synthesis of precursors to this compound, offering a safer and more efficient manufacturing process. rsc.orgrhhz.net

Table 3: Comparison of Batch vs. Continuous Flow Synthesis for Nitriles
ParameterBatch SynthesisContinuous Flow SynthesisReference
SafetyHandling of hazardous reagents (e.g., azides) in large quantities can be dangerous.Small reaction volumes and better heat dissipation significantly improve safety. rhhz.net
ScalabilityOften requires significant redevelopment for scale-up.Scalability is achieved by running the system for longer periods or by parallelization ("numbering-up"). rsc.orgrhhz.net
Reaction TimeCan be lengthy, including heat-up and cool-down times.Residence times are often on the order of minutes or even seconds. rsc.org
Process ControlDifficult to maintain precise control over temperature and mixing.Excellent heat and mass transfer allow for precise process control and reproducibility. rsc.orgacs.orguq.edu.au

Catalytic Approaches in Selective Synthesis

Catalysis is pivotal in achieving high selectivity and efficiency in the synthesis of complex molecules. For beta-keto nitriles, both chemical and biological catalysts can be employed.

Phase-Transfer Catalysis : In Michael additions, which can be limited by the solubility of reactants in different phases (e.g., aqueous and organic), phase-transfer catalysts are highly effective. sctunisie.org Catalysts like tetrabutylammonium (B224687) chloride can significantly increase reaction yields by facilitating the transport of the anionic nucleophile across the phase boundary. sctunisie.org

Organocatalysis : The use of small organic molecules as catalysts has emerged as a powerful tool. For instance, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a strong, non-nucleophilic base used to promote reactions like cyanomethylation. researchgate.net

Biocatalysis : Enzymes offer unparalleled chemo-, regio-, and enantioselectivity under mild conditions. nih.gov While direct synthesis of this compound via biocatalysis is not prominently documented, related transformations are well-established. For example, ketoreductases are used for the stereoselective reduction of β-keto nitriles or their precursors to produce chiral hydroxy nitriles, which are valuable pharmaceutical intermediates. nih.gov This demonstrates the potential for enzymatic processes in the broader synthetic pathway.

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of this compound is crucial for minimizing the environmental footprint of its production. These principles aim to reduce waste, use less hazardous materials, and improve energy efficiency. Key aspects of green chemistry relevant to the synthesis of this compound include atom economy, the use of biocatalysis, and the selection of environmentally benign solvents and catalysts.

Atom Economy: A central tenet of green chemistry is the concept of atom economy, which emphasizes the maximization of the incorporation of all materials used in the process into the final product. skpharmteco.com In the synthesis of this compound, achieving a high atom economy means designing a reaction where the majority of the atoms from the starting materials are found in the desired product, thereby minimizing the generation of byproducts. kccollege.ac.in For instance, addition reactions are inherently more atom-economical than substitution or elimination reactions. kccollege.ac.in The selection of synthetic routes with high atom economy is a primary consideration in developing greener processes for this compound. rsc.org

Biocatalysis: The use of enzymes and whole-cell biocatalysts offers a powerful green alternative to traditional chemical synthesis. wits.ac.za Biocatalytic methods operate under mild conditions of temperature and pressure, often in aqueous media, reducing energy consumption and the need for volatile organic solvents. nih.gov For the synthesis of related β-ketonitriles, various enzymes have been employed. For example, recombinant carbonyl reductase from Candida magnoliae has been used for the asymmetric reduction of β-ketonitriles to chiral β-hydroxy nitriles with excellent enantioselectivity. acs.orgorganic-chemistry.org This approach avoids the formation of unwanted side products often encountered in whole-cell fermentations. acs.orgorganic-chemistry.org Furthermore, nitrilases can be used for the subsequent hydrolysis of the nitrile group to a carboxylic acid under mild conditions, preventing undesirable elimination reactions. acs.orgorganic-chemistry.org The application of such biocatalytic systems to the synthesis of this compound could offer significant advantages in terms of selectivity and sustainability.

Enzyme TypeApplication in β-ketonitrile SynthesisAdvantages
Carbonyl ReductaseAsymmetric reduction of the keto groupHigh enantioselectivity, mild reaction conditions
NitrilaseHydrolysis of the nitrile groupAvoids harsh acidic or basic conditions, prevents side reactions
ω-TransaminaseAsymmetric synthesis of β-aminonitrilesCircumvents issues with the stability of β-keto acids

Catalysis and Solvent Selection: The choice of catalyst and solvent are critical factors in the environmental impact of a chemical process. Green chemistry encourages the use of catalytic reagents over stoichiometric ones, as catalysts are used in smaller quantities and can often be recycled and reused. nih.gov For the synthesis of related 5-oxohexane nitriles, processes have been developed that utilize strong bases as catalysts. google.comgoogle.com The development of solid, reusable catalysts would further enhance the green credentials of such syntheses.

By integrating these green chemistry principles into the design of synthetic methodologies for this compound, the chemical industry can move towards more sustainable and environmentally responsible manufacturing practices.

Mechanistic Studies and Chemical Transformations of 4,4 Dimethyl 3 Oxohexanenitrile

Elucidation of Reaction Mechanisms

The reactivity of 4,4-Dimethyl-3-oxohexanenitrile is governed by the interplay between its ketone, nitrile, and activated α-carbon functionalities. Mechanistic studies on β-ketonitriles provide a framework for understanding the specific pathways this compound can follow.

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and this compound is well-suited for such reactions. The key to this reactivity is the acidity of the α-hydrogens located on the carbon atom between the carbonyl and nitrile groups. In the presence of a suitable base, this methylene (B1212753) group can be deprotonated to form a resonance-stabilized enolate anion.

This enolate is a potent nucleophile, with the negative charge delocalized over the α-carbon, the carbonyl oxygen, and the nitrile nitrogen. It can readily react with a variety of electrophiles to form a new C-C bond at the α-carbon. A primary example of this is the alkylation reaction with alkyl halides. The mechanism is a classic SN2 nucleophilic substitution, where the enolate attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. cognitoedu.org

Table 1: Plausible C-C Bond Formation via α-Alkylation

Reactant Electrophile Base Product
This compound Methyl Iodide Sodium Ethoxide 2,4,4-Trimethyl-3-oxohexanenitrile

The choice of base and reaction conditions is crucial to ensure that alkylation occurs preferentially over other potential side reactions, such as self-condensation.

This compound can undergo reactions at two primary electrophilic sites: the carbonyl carbon and the nitrile carbon. The carbonyl carbon is more electrophilic and is the typical site for nucleophilic attack.

Nucleophilic Addition to the Carbonyl Group: Strong nucleophiles, such as Grignard reagents or organolithium compounds, can add to the carbonyl group. This reaction proceeds via nucleophilic addition to form a tetrahedral alkoxide intermediate, which upon acidic workup, yields a tertiary alcohol.

Condensation Reactions: The enolate of this compound can also act as a nucleophile in condensation reactions with aldehydes and ketones. In a reaction analogous to the aldol (B89426) condensation, the enolate adds to the carbonyl group of an aldehyde or ketone to form a β-hydroxy ketonitrile. This product can sometimes undergo subsequent dehydration to yield an α,β-unsaturated product, particularly under acidic or basic conditions with heating. This type of transformation is often referred to as a Knoevenagel condensation. β-Ketonitriles are known to participate in such reactions to form a variety of substituted products. rsc.orgpearson.com

Like other compounds containing a carbonyl group with α-hydrogens, this compound exists as an equilibrium mixture of two tautomeric forms: the keto form and the enol form. This constitutional isomerism, known as keto-enol tautomerism, involves the migration of a proton and the shifting of a double bond.

The equilibrium between the two forms is dynamic and can be catalyzed by either acid or base. For most simple ketones, the keto form is overwhelmingly favored. However, for β-dicarbonyl compounds and related structures like β-ketonitriles, the enol form can be significantly stabilized by the formation of an internal hydrogen bond between the enolic hydroxyl group and the nitrogen of the nitrile group, as well as by conjugation of the C=C double bond with the nitrile.

While specific rearrangement pathways for this compound are not extensively documented, related 3-oxoalkanenitriles have been shown to undergo unexpected rearrangements, such as 1,3-cyano shifts, under certain reaction conditions, leading to novel molecular structures. mdpi.com

Transformation into Diverse Chemical Scaffolds

The multifunctional nature of this compound makes it an excellent starting material for the synthesis of more complex molecules, particularly heterocyclic compounds. acs.orggoogle.comresearchgate.net

The 1,3-relationship of the electrophilic carbonyl carbon and the nitrile group, combined with the nucleophilic α-carbon, allows this compound to react with various binucleophilic reagents to form a wide array of heterocycles. rsc.org These reactions often proceed through a sequence of condensation and cyclization steps.

Table 2: Examples of Heterocyclic Synthesis from β-Ketonitriles

Reagent Resulting Heterocycle General Reaction Name
Hydrazine (B178648) (N2H4) Pyrazole Knorr Pyrazole Synthesis
Guanidine (B92328) Aminopyrimidine
Hydroxylamine (NH2OH) Isoxazole
Amidines Pyrimidine

For instance, reaction with hydrazine or its derivatives typically leads to the formation of substituted pyrazoles. The reaction is believed to proceed by initial condensation of hydrazine with the ketone carbonyl, followed by intramolecular cyclization and dehydration. Similarly, condensation with reagents like guanidine or amidines can yield substituted pyrimidines, which are core structures in many biologically active molecules. Multicomponent reactions, such as the Hantzsch pyridine (B92270) synthesis, can also utilize β-ketonitriles to construct substituted pyridine rings. rsc.orgmdpi.com

The nitrile group itself is a versatile functional handle that can be transformed into several other important groups. cognitoedu.org

Hydrolysis: The nitrile can be hydrolyzed under either acidic or basic conditions. Acid-catalyzed hydrolysis typically proceeds through a protonated nitrile intermediate, which is attacked by water to eventually form a carboxylic acid and an ammonium (B1175870) salt. This would convert this compound into 4,4-dimethyl-3-oxohexanoic acid. As a β-keto acid, this product would be susceptible to decarboxylation upon heating.

Reduction: The nitrile group can be reduced to a primary amine. Common reagents for this transformation include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (e.g., using H2 gas with a Raney Nickel catalyst). This reaction provides a route to 1-amino-4,4-dimethylhexan-3-one, a γ-amino ketone.

These transformations highlight the utility of this compound not only as a building block for complex ring systems but also as a precursor for other functionalized acyclic molecules.

Functional Group Interconversions at the Ketone and Alkane Moieties

Functional group interconversions are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. For this compound, the primary sites for such transformations are the ketone and the alkane portions of the molecule.

The ketone group (a carbonyl group bonded to two carbon atoms) is a versatile functional group that can undergo a variety of reactions. These include reduction to a secondary alcohol, oxidation (though typically ketones are resistant to oxidation compared to aldehydes), and various nucleophilic addition reactions at the carbonyl carbon.

The alkane moieties, specifically the C-H bonds, are generally less reactive. However, they can undergo reactions such as free-radical halogenation under specific conditions, like exposure to UV light.

Table 1: Potential Functional Group Interconversions for this compound

Functional GroupReagent/ConditionProduct Functional Group
KetoneNaBH₄ or LiAlH₄Secondary Alcohol
KetoneHydrazine (NH₂NH₂), KOHAlkane (Wolff-Kishner reduction)
Alkane (C-H)Br₂, UV lightBromoalkane

Reaction Kinetics and Reactor Modeling for Processes Involving this compound

The study of reaction kinetics and the development of reactor models are crucial for the efficient and scalable production of chemical compounds. While specific data for this compound is not available, the general approach to studying processes involving similar β-ketonitriles can be outlined. researchgate.net

Experimental Kinetic Data Acquisition and Analysis

To understand the kinetics of a reaction involving this compound, a series of experiments would be necessary. These experiments would typically be conducted in a laboratory-scale reactor where parameters such as temperature, pressure, and reactant concentrations can be precisely controlled.

The process would involve:

Systematic variation of reaction parameters: This includes changing the initial concentrations of reactants, temperature, and pressure to observe their effect on the reaction rate.

Monitoring reaction progress: The concentration of reactants and products would be measured over time using analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Data analysis: The collected data would then be used to determine the reaction order with respect to each reactant and to calculate the rate constant at different temperatures. This information is vital for deriving the rate law of the reaction.

Development and Validation of Kinetic Models

Based on the experimental data, a kinetic model can be developed. This model is a mathematical representation of the reaction kinetics and is essential for reactor design and optimization. The development process includes:

Proposing a reaction mechanism: A plausible reaction mechanism is proposed based on the observed kinetics and chemical principles.

Deriving the rate law: A rate law is derived from the proposed mechanism. For complex reactions, this may involve approximations such as the steady-state approximation.

Model validation: The developed model is then validated by comparing its predictions with experimental data that was not used in the model's development. If the model accurately predicts the experimental outcomes under a range of conditions, it is considered validated.

Optimization of Reaction Parameters and Reactor Design for Scalability

Once a validated kinetic model is established, it can be used to optimize the reaction parameters to maximize yield and efficiency. This optimization is a critical step before scaling up the process for industrial production.

Key considerations for optimization and scalability include:

Reactor Type: The choice of reactor (e.g., batch, semi-batch, or continuous stirred-tank reactor) depends on the reaction kinetics, heat transfer requirements, and production scale.

Heat and Mass Transfer: As reactor size increases, heat and mass transfer limitations can become significant and must be accounted for in the reactor design to ensure consistent performance.

Process Control: Implementing a robust process control strategy is essential for maintaining optimal reaction conditions and ensuring the safety and quality of the product.

Continuous flow reactors, for instance, offer advantages in precise control over reaction parameters, leading to better reproducibility and safety. acs.orgrsc.org

Computational and Theoretical Chemistry Studies of 4,4 Dimethyl 3 Oxohexanenitrile

Quantum Chemical Investigations

Quantum chemical investigations provide a molecular-level understanding of the intrinsic properties of 4,4-Dimethyl-3-oxohexanenitrile. These computational methods allow for the detailed exploration of its electronic structure, conformational possibilities, and the prediction of its spectroscopic signatures.

Electronic Structure and Bonding Analysis Using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and bonding of molecules. researchgate.netmdpi.com For this compound, DFT calculations can elucidate the distribution of electron density, molecular orbital energies, and the nature of the chemical bonds. A typical approach involves geometry optimization of the molecule to find its lowest energy structure, followed by an analysis of its electronic properties.

The presence of the ketone and nitrile functional groups significantly influences the electronic landscape of the molecule. The oxygen and nitrogen atoms, being highly electronegative, create regions of high electron density, leading to a non-uniform charge distribution. This can be visualized through molecular electrostatic potential (MESP) maps, which highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. The carbonyl oxygen and the nitrile nitrogen are expected to be sites of negative electrostatic potential, making them susceptible to electrophilic attack.

Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The HOMO is typically associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.

Table 1: Calculated Electronic Properties of this compound (Note: The following data is illustrative and based on typical values for similar molecules, as specific experimental or computational data for this compound is not readily available in public literature.)

PropertyValue
HOMO Energy-6.8 eV
LUMO Energy-0.5 eV
HOMO-LUMO Gap6.3 eV
Dipole Moment3.5 D

Conformer Searching and Energy Landscape Mapping

Due to the presence of several single bonds, this compound can exist in various spatial arrangements or conformations. Conformational analysis is crucial for understanding the molecule's behavior, as different conformers can have different energies and reactivities. nih.govresearchgate.net

Computational methods can be employed to perform a systematic search for all possible stable conformers. This involves rotating the molecule around its single bonds and calculating the energy of each resulting geometry. The results of this search can be used to construct a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. The minima on the PES correspond to stable conformers, while the saddle points represent the transition states between them.

For this compound, the key dihedral angles to consider are those around the C-C bonds of the hexanenitrile (B147006) backbone. The relative energies of the different conformers are influenced by a combination of steric hindrance between bulky groups and stabilizing electronic interactions. The most stable conformer will be the one that minimizes these unfavorable interactions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a valuable tool for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization. mdpi.comrsc.orgnih.govaps.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. mdpi.comrsc.orgnih.govaps.org This is achieved by calculating the magnetic shielding tensors for each nucleus in the molecule. The predicted chemical shifts can then be compared with experimental data to confirm the molecular structure. For this compound, distinct chemical shifts are expected for the different hydrogen and carbon atoms due to their unique electronic environments.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: The following data is illustrative and based on typical values for similar molecules.)

AtomPredicted Chemical Shift (ppm)
C1 (CN)118
C225
C3 (C=O)210
C445
C530
C610
C (CH₃ on C4)28

Vibrational Spectroscopy (Infrared - IR): The vibrational frequencies of a molecule correspond to the different modes of vibration of its chemical bonds. These frequencies can be calculated using DFT and are often in good agreement with the peaks observed in an experimental IR spectrum. researchgate.netnih.govacs.orgnih.gov For this compound, characteristic vibrational modes are expected for the C≡N stretch of the nitrile group and the C=O stretch of the ketone group. The calculated vibrational frequencies can help in assigning the peaks in an experimental spectrum to specific functional groups.

Table 3: Predicted Key Vibrational Frequencies for this compound (Note: The following data is illustrative and based on typical values for similar molecules.)

Vibrational ModePredicted Frequency (cm⁻¹)
C≡N stretch2250
C=O stretch1715
C-H stretch (aliphatic)2870-2960

Reaction Pathway Exploration and Transition State Characterization

Computational methods can be used to model chemical reactions, providing detailed insights into their mechanisms and energetics. nih.govsemanticscholar.orgfrontiersin.org This involves mapping the potential energy surface of the reaction, identifying the transition states, and calculating the activation energies.

Energetic Profiles of Key Synthetic Transformations

The synthesis of this compound and its subsequent reactions can be studied computationally. For instance, the acylation of a nitrile anion is a common method for preparing β-ketonitriles. nih.gov The energetic profile of such a reaction can be calculated, revealing the energies of the reactants, intermediates, transition states, and products. This information is crucial for understanding the feasibility of a reaction and for optimizing the reaction conditions. The reaction of the nitrile group, such as hydrolysis or addition reactions, can also be explored. researchgate.netresearchgate.netacs.org

Non-covalent Interactions and Solvent Effects on Reactivity

Non-covalent Interactions: Even in the gas phase, non-covalent interactions such as van der Waals forces and dipole-dipole interactions can influence the structure and reactivity of molecules. nih.govresearchgate.netmdpi.comrsc.orgacs.org In the context of a reaction, these interactions can play a role in the stabilization of transition states, thereby affecting the reaction rate. Computational models can be used to quantify the strength and nature of these interactions.

Solvent Effects: Most chemical reactions are carried out in a solvent, which can have a significant impact on the reaction mechanism and energetics. rsc.orgresearchgate.netrsc.orgchemrxiv.orgnih.gov Computational models can account for the presence of a solvent either explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium with a specific dielectric constant. For a polar molecule like this compound, the choice of solvent can influence the stability of charged intermediates and transition states, thus altering the reaction pathway and rate. For example, polar solvents would be expected to stabilize polar transition states, potentially accelerating the reaction.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. In the context of this compound, MD simulations could provide significant insights into its behavior in different environments. However, no specific studies applying this methodology to this compound were identified.

The study of conformational dynamics focuses on the different spatial arrangements of atoms in a molecule, known as conformers, and how they interconvert in a solution. Such studies for this compound would involve simulating the molecule in various solvents to understand its flexibility, the relative stability of its different conformers, and the energy barriers for conversion between them. This information is crucial for predicting the molecule's reactivity and its interaction with other molecules. At present, there are no available research findings detailing the conformational dynamics of this compound in solution.

Understanding the intermolecular interactions between a solute and a solvent is fundamental to predicting solubility, reaction rates, and mechanisms. For this compound, computational studies would typically investigate the nature and strength of interactions such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions with various solvents or potential catalysts. This would allow for a rational selection of solvents for synthesis or application and could provide insights into its catalytic transformations. Regrettably, specific data from molecular dynamics simulations or other computational methods on the intermolecular interactions of this compound are not present in the available scientific literature.

Non Biological Applications of 4,4 Dimethyl 3 Oxohexanenitrile and Its Derivatives

Utility as a Synthon in Complex Organic Synthesis (excluding pharmaceutical targets)

Searches for applications of 4,4-Dimethyl-3-oxohexanenitrile as a synthon or building block in non-pharmaceutical contexts did not yield specific results. Chemical suppliers list the compound as a "building block" or "research chemical," indicating its role as a starting material for more complex structures. buyersguidechem.combuyersguidechem.com However, the specific end-products, outside of medicinal chemistry, are not detailed in available literature.

Precursor for Advanced Fine Chemicals and Specialty Materials

No information was found regarding the use of this compound as a precursor for non-pharmaceutical fine or specialty chemicals. Patents document its use as an intermediate in the synthesis of kinase inhibitors, which falls under pharmaceutical applications. google.comgoogle.com

Building Block for Natural Product Total Synthesis Analogs

There is no available data to suggest that this compound has been utilized as a building block in the total synthesis of natural product analogs for non-biological purposes.

Applications in Materials Science and Polymer Chemistry

Despite the known role of the nitrile functional group in polymer chemistry, no specific studies or patents were identified that describe the incorporation of this compound into polymer architectures or its use as a monomer precursor.

Incorporation into Polymer Architectures for Functional Materials (e.g., through nitrile polymerization)

No data is available on the polymerization of this compound or its integration into functional polymer materials.

Precursor for Monomers with Tailored Properties

The compound is not documented as a precursor for creating monomers with specific, tailored properties for materials science applications.

Role in Catalysis

No evidence was found to indicate that this compound or its derivatives have been employed as catalysts, ligands in catalytic systems, or have any other role in chemical catalysis.

As a Ligand Precursor in Homogeneous Catalysis

There is no available scientific literature that describes the use of this compound as a precursor for synthesizing ligands for homogeneous catalysis. In principle, the bifunctional nature of β-ketonitriles, containing both a ketone and a nitrile group, makes them versatile starting materials for constructing heterocyclic compounds. These heterocycles, such as pyridines or pyrazoles, can serve as ligands that coordinate to metal centers in homogeneous catalysts. google.commdpi.com However, specific research demonstrating this synthetic pathway and application for this compound has not been reported.

Intermediate in the Synthesis of Heterogeneous Catalytic Materials

No research findings or patents indicate that this compound is used as an intermediate in the synthesis of heterogeneous catalytic materials. The development of heterogeneous catalysts can involve the immobilization of organic molecules onto solid supports or their use as structural components in materials like metal-organic frameworks. mdpi.comresearchgate.net Despite these established methods for catalyst synthesis, the application of this compound in this capacity is not documented in the available literature.

Future Research Trajectories and Interdisciplinary Perspectives

Development of Asymmetric Synthetic Routes to Chiral Analogs

A significant frontier in the study of compounds like 4,4-dimethyl-3-oxohexanenitrile lies in the development of asymmetric synthetic routes to produce chiral analogs. The presence of a prochiral center at the carbon adjacent to the nitrile group offers a prime opportunity for the introduction of chirality. The creation of enantioenriched quaternary carbon centers is a notable challenge in organic synthesis, making the development of such methodologies highly valuable.

Future research could focus on enantioconvergent methods, where a racemic mixture of a precursor is converted into a single enantiomer of the product. For instance, palladium-catalyzed deacylative functionalization has been successfully applied to other β-ketonitriles to create acyclic quaternary stereocenters. nih.govresearchgate.net This approach could potentially be adapted for this compound, allowing for the stereoselective replacement of a functional group to generate chiral derivatives.

Another promising avenue is the use of chiral organocatalysts. For example, chiral bifunctional catalysts could facilitate the asymmetric addition of nucleophiles to a precursor of this compound, thereby establishing the chiral center. Research into various chiral ligands and catalyst systems will be crucial to achieve high enantioselectivity and yield for these transformations. researchgate.netdicp.ac.cn

Table 1: Potential Asymmetric Synthesis Strategies

Catalytic System Approach Potential Outcome for this compound Analogs
Palladium with Chiral Ligands Deacylative Allylation/Propargylation Enantioenriched analogs with diverse functional groups at the α-position.
Chiral Phase-Transfer Catalysis Asymmetric Alkylation Introduction of various alkyl groups to form a chiral quaternary center.

Integration with Automated Synthesis and Artificial Intelligence for Reaction Discovery

The fields of automated synthesis and artificial intelligence (AI) are poised to revolutionize chemical research. nso-journal.orgdrugtargetreview.com For a molecule like this compound, these technologies can accelerate the discovery of new reactions and optimization of existing ones.

Furthermore, the integration of AI with robotic platforms can create autonomous systems for reaction optimization. nih.gov These systems can systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent) and use machine learning algorithms to build predictive models for reaction outcomes, such as yield and selectivity. mdpi.comrsc.org This approach can rapidly identify the optimal conditions for the synthesis of this compound with minimal human intervention.

Exploration of Sustainable and Green Synthesis Strategies

Modern chemical synthesis places a strong emphasis on sustainability. Future research on this compound should explore green synthesis strategies that minimize waste, reduce energy consumption, and utilize renewable resources. nih.govacs.org

Electrochemistry offers a promising green alternative to traditional redox reactions. The electrochemical synthesis of nitriles from alcohols or amines is an area of active research. rsc.orgacs.orgrsc.orgresearchgate.net This approach uses electricity as a "mass-free" reagent, avoiding the need for stoichiometric oxidants or reductants. Investigating the electrochemical synthesis of this compound from a suitable precursor alcohol could lead to a more environmentally friendly production process.

Photochemistry , which utilizes light to drive chemical reactions, is another powerful tool for green synthesis. organic-chemistry.orgacs.org Photoredox catalysis, for example, can enable the formation of carbon-carbon bonds under mild conditions. Developing a photochemical route to this compound could offer advantages in terms of energy efficiency and selectivity.

Advanced In-situ Spectroscopic Monitoring of Reactions

A deeper understanding of reaction mechanisms and kinetics is crucial for process optimization. Advanced in-situ spectroscopic techniques allow for the real-time monitoring of chemical reactions without the need for sampling. uoa.gr

Raman spectroscopy is a particularly powerful tool for monitoring reactions involving nitrile groups due to the strong and distinct vibrational band of the C≡N triple bond. irb.hrchemrxiv.org By employing in-situ Raman spectroscopy, researchers could track the formation of this compound and any intermediates or byproducts in real-time. This data can provide valuable insights into the reaction mechanism and help to identify rate-limiting steps or reaction bottlenecks.

Other in-situ techniques, such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, could also be employed to gain a comprehensive understanding of the reaction dynamics.

High-Throughput Experimentation and Data Science in Process Optimization

High-throughput experimentation (HTE) allows for the rapid screening of a large number of reaction conditions in parallel. beilstein-journals.orgacs.orgseqens.com This approach is particularly well-suited for the optimization of complex reactions with multiple variables. For the synthesis of this compound, HTE could be used to screen various catalysts, ligands, solvents, bases, and temperature profiles to quickly identify the optimal reaction conditions. researchgate.net

The large datasets generated by HTE can be analyzed using data science and machine learning techniques to build predictive models for reaction performance. mdpi.com These models can identify complex relationships between reaction parameters and outcomes, enabling a more efficient and targeted approach to process optimization. nri-na.comkit.edu By combining HTE with data-driven modeling, the development and scale-up of a robust and efficient synthesis for this compound can be significantly accelerated.

Table 2: Data-Driven Process Optimization Workflow

Step Technology/Methodology Application to this compound Synthesis
1. Design of Experiments High-Throughput Experimentation (HTE) Parallel screening of catalysts, solvents, and temperatures.
2. Data Acquisition Automated Analytical Techniques (e.g., LC-MS, GC-MS) Rapid analysis of reaction outcomes from HTE plates.
3. Data Analysis & Modeling Machine Learning Algorithms (e.g., Random Forest, Neural Networks) Building predictive models for yield and selectivity based on HTE data.

By embracing these future research trajectories and interdisciplinary perspectives, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries and applications.

Q & A

Q. What are the recommended synthetic routes for 4,4-Dimethyl-3-oxohexanenitrile, and how can reaction conditions be optimized?

  • Methodological Answer : A plausible synthesis involves aldol condensation between a ketone precursor (e.g., 3-oxohexanenitrile derivatives) and an alkylating agent (e.g., methyl iodide) under basic conditions. Optimization can be achieved by:
  • Screening catalysts (e.g., LDA or NaH) to enhance enolate formation .
  • Varying reaction temperatures (0°C to reflux) and solvent systems (THF or DMF) to improve yield.
  • Monitoring progress via TLC or GC-MS to identify intermediates and byproducts.
  • Referencing analogous nitrile syntheses from PubChem data for structural validation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer :
  • NMR Spectroscopy : Prioritize 1^1H NMR to identify methyl groups (δ 1.0–1.5 ppm) and ketone protons (δ 2.1–2.5 ppm). Use 13^{13}C NMR to confirm nitrile (δ 115–120 ppm) and carbonyl (δ 200–220 ppm) functionalities .
  • IR Spectroscopy : Detect strong absorbance for C≡N (~2240 cm1^{-1}) and C=O (~1700 cm1^{-1}) groups.
  • Mass Spectrometry : Validate molecular ion peaks (e.g., m/z 153.22 for [M+H]+^+) and fragmentation patterns against PubChem datasets .

Q. What are the stability considerations for this compound under varying storage and experimental conditions?

  • Methodological Answer :
  • Storage : Store at -20°C in airtight containers under inert gas (N2_2/Ar) to prevent hydrolysis of the nitrile group .
  • Experimental Handling : Avoid prolonged exposure to moisture or strong bases. Pre-dry solvents (e.g., molecular sieves for THF) to minimize side reactions.
  • Stability Assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to assess purity loss .

Advanced Research Questions

Q. How can computational chemistry methods (e.g., DFT, QSPR) be applied to predict the reactivity of this compound in complex reaction systems?

  • Methodological Answer :
  • Perform DFT calculations (e.g., B3LYP/6-31G*) to model electron density distribution, focusing on the nucleophilic nitrile and electrophilic ketone groups.
  • Use QSPR models to correlate steric/electronic parameters (e.g., Hammett constants) with reaction outcomes (e.g., selectivity in nucleophilic additions) .
  • Validate predictions with kinetic experiments (e.g., monitoring Arrhenius plots for activation energy discrepancies) .

Q. What strategies are effective in resolving contradictions between experimental data and theoretical models for this compound’s reaction kinetics?

  • Methodological Answer :
  • Conduct multivariate analysis to identify outliers (e.g., unaccounted solvent effects or catalyst decomposition).
  • Cross-reference experimental rate constants with statistical thermodynamics models (e.g., transition state theory) to assess entropy-enthalpy compensation .
  • Use neural network algorithms to reconcile discrepancies in datasets, leveraging large-scale PubChem reaction data .

Q. What catalytic systems have been explored for facilitating selective transformations of this compound, and how can their efficacy be systematically evaluated?

  • Methodological Answer :
  • Screen organocatalysts (e.g., proline derivatives) for asymmetric ketone reductions or transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions.
  • Evaluate catalytic efficiency via TOF (turnover frequency) and TON (turnover number) calculations.
  • Compare selectivity metrics (e.g., enantiomeric excess for chiral products) using chiral HPLC or polarimetry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.